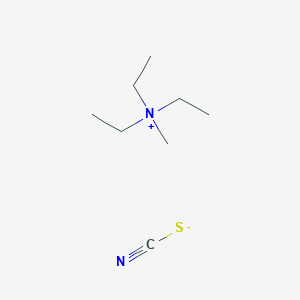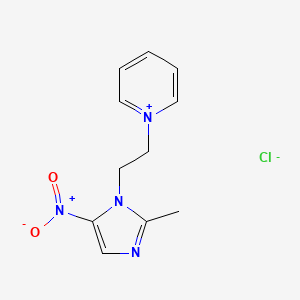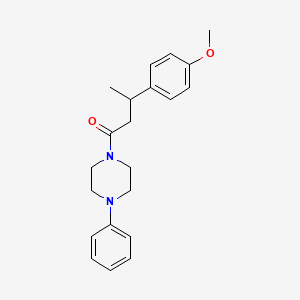![molecular formula C20H26O2 B14360887 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane CAS No. 93124-96-0](/img/structure/B14360887.png)
2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane is a complex organic compound characterized by its oxirane ring and naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the oxirane ring through epoxidation reactions, and the introduction of the naphthalene group via etherification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound. These products can further undergo additional reactions to form more complex molecules.
Applications De Recherche Scientifique
2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, affecting various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-3-{3-methyl-5-[(phenyl)oxy]pentyl}oxirane
- 2,2-Dimethyl-3-{3-methyl-5-[(benzyl)oxy]pentyl}oxirane
- 2,2-Dimethyl-3-{3-methyl-5-[(toluene)oxy]pentyl}oxirane
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane stands out due to the presence of the naphthalene group. This structural feature imparts unique chemical and physical properties, making it more versatile in various applications. The naphthalene moiety also enhances the compound’s ability to interact with biological targets, potentially leading to more potent biological activities.
Propriétés
Numéro CAS |
93124-96-0 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(3-methyl-5-naphthalen-1-yloxypentyl)oxirane |
InChI |
InChI=1S/C20H26O2/c1-15(11-12-19-20(2,3)22-19)13-14-21-18-10-6-8-16-7-4-5-9-17(16)18/h4-10,15,19H,11-14H2,1-3H3 |
Clé InChI |
SDEWEBJDOSUZJB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1C(O1)(C)C)CCOC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


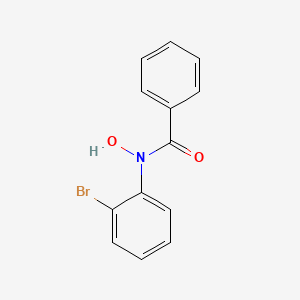
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
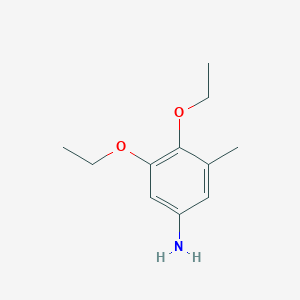
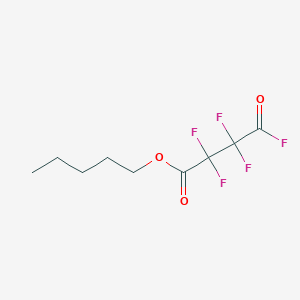
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

